molecular formula C12H14BrN3O2S B254953 N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid

Número de catálogo B254953
Peso molecular: 344.23 g/mol
Clave InChI: NSWIOBQSGZEAHC-FPLPWBNLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid, also known as BAY 11-7082, is a potent inhibitor of nuclear factor kappa B (NF-κB) activation. NF-κB is a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival. The inhibition of NF-κB activation by BAY 11-7082 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections.

Mecanismo De Acción

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 inhibits NF-κB activation by covalently modifying the cysteine residue in the active site of the inhibitor of κB kinase (IKK) complex, which is responsible for phosphorylating IκBα, leading to its degradation and subsequent release of NF-κB. The covalent modification of the cysteine residue prevents the phosphorylation of IκBα, leading to the inhibition of NF-κB activation.
Biochemical and Physiological Effects
The inhibition of NF-κB activation by N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to have various biochemical and physiological effects. In cancer, N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammatory disorders, N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to reduce inflammation and cytokine production. In viral infections, N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to inhibit viral replication and reduce viral load.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 in lab experiments is its potent and selective inhibition of NF-κB activation. This allows for the specific study of NF-κB signaling pathways without interference from other signaling pathways. One limitation of using N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 in lab experiments is its covalent modification of the cysteine residue in the active site of the IKK complex, which can lead to off-target effects and potential toxicity.

Direcciones Futuras

There are several future directions for the study of N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the study of the role of NF-κB activation in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the combination of N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 with other therapies, such as immunotherapy and targeted therapy, may lead to improved treatment outcomes in cancer and other diseases.

Métodos De Síntesis

The synthesis of N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 involves a multi-step process starting from 3-bromo-5-methoxyphenol. The key step in the synthesis is the formation of the cyclohexadienone ring system, which is achieved through a Claisen rearrangement reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, NF-κB activation has been shown to promote tumor growth and survival. The inhibition of NF-κB activation by N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. In addition, N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to inhibit viral replication, making it a potential treatment option for viral infections such as hepatitis B and C.

Propiedades

Nombre del producto

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid

Fórmula molecular

C12H14BrN3O2S

Peso molecular

344.23 g/mol

Nombre IUPAC

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid

InChI

InChI=1S/C12H14BrN3O2S/c1-3-4-14-12(19)16-15-7-8-5-9(13)11(17)10(6-8)18-2/h3,5-7,15H,1,4H2,2H3,(H2,14,16,19)/b8-7-

Clave InChI

NSWIOBQSGZEAHC-FPLPWBNLSA-N

SMILES isomérico

COC1=C/C(=C\NN/C(=N/CC=C)/S)/C=C(C1=O)Br

SMILES

COC1=CC(=CNNC(=S)NCC=C)C=C(C1=O)Br

SMILES canónico

COC1=CC(=CNNC(=NCC=C)S)C=C(C1=O)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.